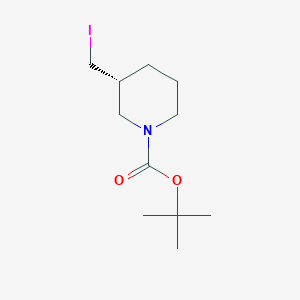

1,1-二甲基乙基 (3R)-3-(碘甲基)-1-哌啶甲酸酯

描述

The compound 1,1-Dimethylethyl (3R)-3-(iodomethyl)-1-piperidinecarboxylate is a chemical entity that is likely to be of interest in the field of synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives is well-documented. For instance, the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate is achieved from readily available starting materials and involves a reliable procedure that yields a high purity cis-isomer, which is a valuable intermediate for alkaloid synthesis . Similarly, the unexpected discovery of 1,1-dimethylethyl (2R)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate during the asymmetric reduction process of a chiral reagent suggests that the synthesis of such compounds can sometimes yield unexpected products, which may be of interest for further study .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using various spectroscopic techniques. For example, the crystal structure of 1,1-dimethylethyl (2R)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate was determined using NMR, MS, and FT-IR, and belongs to the orthogonal crystal system . Density Functional Theory (DFT) is commonly used to analyze the structure and properties of these molecules, providing insights into their electronic transitions and molecular interactions .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex, involving multiple steps and intermediates. For instance, the synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate involves several steps, including acylation, alkylation, and cyclization, highlighting the intricate nature of reactions involving such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of a dimer in the solid state through intermolecular hydrogen bonding, which is a common feature in such compounds . The antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, as determined by DPPH and ABTS methods, suggests that these compounds can also exhibit significant biological activity .

科学研究应用

IKK2 抑制剂的合成

- 1,1-二甲基乙基 (3R)-3-(碘甲基)-1-哌啶甲酸酯已用于合成 3,5,7-三取代的 1H-吲唑,被认为是有效的 IKK2 抑制剂。这种合成工艺以其高效性和可扩展性而著称,使其成为药物化学领域中一种有价值的化合物 (Lin 等人,2008 年).

对映体纯化合物合成

- 它作为 (2S,3S)-3-(叔丁氧羰基)-2-哌啶甲酸及其类似物的对映体纯化合物合成的基础化合物,突出了其在生产光学活性药物中间体中的作用 (Xue 等人,2002 年).

分子相互作用研究

- 该化合物已参与研究分子相互作用,例如氢键,展示了其在理解分子结构和动力学方面的效用 (Bartoszak-Adamska 等人,2009 年).

结构和光谱分析

- 它已用于结构和光谱研究,以了解各种配合物的分子和晶体结构,提供对分子构象和相互作用的见解 (Dega-Szafran 等人,2011 年).

核磁共振和密度泛函理论研究

- 该化合物一直是核磁共振和密度泛函理论研究的主题,以分析其化学结构和性质,有助于理解其化学行为和潜在应用 (Dega-Szafran 和 Katrusiak,2006 年).

安全和危害

属性

IUPAC Name |

tert-butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLEGFCHNTQTF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)

![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)

![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)